1-[3-(Cyclopentyloxy)phenyl]propan-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-(3-cyclopentyloxyphenyl)propan-2-amine |
InChI |
InChI=1S/C14H21NO/c1-11(15)9-12-5-4-8-14(10-12)16-13-6-2-3-7-13/h4-5,8,10-11,13H,2-3,6-7,9,15H2,1H3 |
InChI Key |
OGMZSNJAKOTLKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC2CCCC2)N |
Origin of Product |
United States |
Pharmacological Research and Mechanistic Investigations of 1 3 Cyclopentyloxy Phenyl Propan 2 Amine
Molecular Target Interactions and Receptor Binding Profiles
In Vitro Receptor Binding Assays (e.g., Adrenoceptors, Estrogen Receptors)
No published studies were identified that specifically detail the results of in vitro receptor binding assays for 1-[3-(Cyclopentyloxy)phenyl]propan-2-amine with adrenoceptors or estrogen receptors. Therefore, data on its binding affinity, potency (e.g., IC₅₀ or Kᵢ values), and selectivity for these receptors are not available in the public domain.
Ligand-Target Interaction Analysis
There is no available research describing ligand-target interaction analyses, such as molecular docking or crystallographic studies, for this compound with any specific biological target.
Enzyme Modulation and Inhibition Studies
Monoamine Oxidase (MAO) Inhibition (e.g., MAO-A, MAO-B)
No studies were found that evaluated the inhibitory activity of this compound against monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). Consequently, data regarding its potency, selectivity, and mechanism of inhibition for these enzymes are unavailable.
Phosphodiesterase (PDE) Inhibition (e.g., PDE4) and Cyclic Nucleotide Signaling
Specific research on the phosphodiesterase (PDE) inhibitory profile of this compound is not present in the available literature. While related structures are noted for their PDE4 inhibition, no such data exists for this specific amine compound. nih.govnih.gov Therefore, its effects on cyclic nucleotide signaling pathways cannot be described.
Other Relevant Enzyme Targets (e.g., AKR1C3, CDKs, LPAAT-beta, JAK2)
No information is available regarding the activity of this compound as a modulator or inhibitor of other enzyme targets, including aldo-keto reductase 1C3 (AKR1C3), cyclin-dependent kinases (CDKs), lysophosphatidic acid acyltransferase-beta (LPAAT-beta), or Janus kinase 2 (JAK2).
Neurochemical Modulation and Neurotransmitter System Interactions (Preclinical)
No specific studies were identified that investigated the direct effects of this compound on neurochemical modulation or its interactions with neurotransmitter systems. The chemical structure of the compound, being a substituted phenethylamine (B48288), suggests a potential for interaction with monoaminergic systems, similar to other compounds in this class which are known to influence neurotransmitters like dopamine (B1211576). However, without specific preclinical data, any potential activity remains speculative.
Impact on Biogenic Amine Levels (e.g., Dopamine)
There is no available preclinical research detailing the impact of this compound on the levels of biogenic amines such as dopamine. Studies on other phenethylamines have shown varied effects on dopamine, including release and reuptake inhibition, but these findings cannot be directly attributed to this compound without specific investigation.
Regulation of Neurotransmitter Synthesis and Signaling Pathways
Preclinical data on how this compound might regulate the synthesis of neurotransmitters or affect their signaling pathways is not available in the reviewed literature. Research into such mechanisms would be necessary to understand its potential neuropharmacological profile.
Cellular and Biochemical Pathway Studies (Preclinical)
There is a lack of specific preclinical studies examining the effects of this compound on cellular and biochemical pathways.
Effects on Cellular Function and Behavior
No published preclinical studies were found that describe the effects of this compound on cellular function or its influence on behavioral models.
Anti-Inflammatory Mechanisms via PDE4 Inhibition
While phosphodiesterase 4 (PDE4) is a known target for anti-inflammatory compounds, there is no available evidence to suggest that this compound acts as a PDE4 inhibitor or has anti-inflammatory effects through this or any other mechanism. The potential for PDE4 inhibition would need to be directly assessed in appropriate preclinical assays.
Neuroprotective Pathways (e.g., Nrf-2/GPX4 Activation)
The Nuclear factor erythroid 2-related factor 2 (Nrf-2) and Glutathione Peroxidase 4 (GPX4) pathways are critical in cellular defense against oxidative stress and ferroptosis. However, no preclinical research has been found that investigates whether this compound activates these or any other neuroprotective pathways.
Anti-Proliferative and Anticancer Activities (in relevant cell lines)
Extensive searches of scientific literature and research databases did not yield specific studies investigating the anti-proliferative and anticancer activities of this compound. Consequently, there is no available data on its effects on cancer cell lines to report within this section. Further research is required to determine if this compound possesses any potential in this area.
While direct research on the target compound is not available, the broader chemical class of substituted phenethylamines has been a subject of interest in medicinal chemistry. Studies on structurally related compounds have explored their potential cytotoxic effects against various cancer cell lines. For instance, research into other amine-containing compounds has been conducted to evaluate their ability to inhibit tumor cell proliferation. google.com.na However, it is crucial to note that these findings cannot be extrapolated to this compound without direct experimental evidence. The presence and arrangement of the cyclopentyloxy group and the specific propan-2-amine side chain create a unique chemical entity whose biological activity remains to be elucidated.
Future research could involve screening this compound against a panel of human cancer cell lines to determine its potential anti-proliferative effects. Should any activity be observed, subsequent mechanistic studies would be necessary to understand how the compound exerts its effects, including its impact on cell cycle progression and apoptosis.
Due to the lack of specific data, a data table on the anti-proliferative and anticancer activities of this compound cannot be provided.
Structure Activity Relationship Sar Studies of 1 3 Cyclopentyloxy Phenyl Propan 2 Amine Derivatives
Systematic Structural Modifications and Their Pharmacological Impact
The cyclopentyloxy group at the meta-position of the phenyl ring is a distinctive feature of this class of compounds. Its role in target affinity and selectivity is multifaceted. The size and lipophilicity of the cyclopentyl group can significantly influence how the molecule fits into the binding pocket of a receptor. A bulky substituent like the cyclopentyloxy group may enhance binding affinity by establishing favorable van der Waals interactions with hydrophobic residues within the receptor.
Studies on related compounds, such as 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives, have highlighted the importance of the cyclopentyloxy group for their biological activity. While not directly analogous, these studies suggest that the nature of the alkoxy group at the 3-position is a key determinant of potency. The cyclopentyloxy moiety, in particular, has been associated with potent inhibitory activity in certain biological assays.
The conformation of the cyclopentyl ring can also play a role in receptor interaction. The flexible nature of the five-membered ring allows it to adopt different puckered conformations, which may be advantageous for optimizing its fit within a binding site. This conformational flexibility can contribute to both high affinity and selectivity for a specific biological target.
The substitution pattern on the phenyl ring is a critical determinant of the pharmacological properties of phenethylamine (B48288) derivatives. The position and nature of substituents can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
In the case of 1-[3-(Cyclopentyloxy)phenyl]propan-2-amine, the cyclopentyloxy group is located at the meta-position. This positioning is significant as it influences the orientation of the molecule within the receptor binding site. The introduction of additional substituents on the phenyl ring can further refine the pharmacological profile. For instance, the addition of a methoxy (B1213986) group at the 4-position, as seen in related isoindolinone derivatives, has been shown to be beneficial for activity.
The electronic effects of substituents on the phenyl ring can be understood in terms of their electron-donating or electron-withdrawing properties. Alkoxy groups, such as the cyclopentyloxy group, are generally considered electron-donating through resonance and electron-withdrawing through induction. The net effect of these opposing influences can alter the electron density of the aromatic ring, which in turn can affect its interaction with the receptor.
The following table summarizes the general effects of different types of substituents on the phenyl ring:
| Substituent Type | Electronic Effect | Impact on Reactivity | Directing Effect |
| Activating Groups (e.g., -OR, -NH2) | Electron-donating | Increases reactivity | Ortho, Para |
| Deactivating Groups (e.g., -NO2, -CN) | Electron-withdrawing | Decreases reactivity | Meta |
| Halogens (e.g., -F, -Cl) | Electron-withdrawing (inductive), Electron-donating (resonance) | Deactivating | Ortho, Para |
The propan-2-amine side chain is a common pharmacophore in many biologically active compounds. Modifications to this side chain can have a profound impact on the molecule's pharmacological properties, including its potency, selectivity, and metabolic stability.
One common modification is the N-alkylation of the primary amine. The introduction of small alkyl groups, such as methyl or ethyl, can alter the basicity of the nitrogen atom and introduce steric bulk, which can affect receptor binding. In some cases, N-alkylation can lead to an increase in potency, while in others it may result in a decrease or a change in the selectivity profile.
Another potential modification is the alteration of the length of the alkyl chain connecting the phenyl ring to the amine group. Changing the propan-2-amine to an ethanamine or butanamine, for example, would alter the distance between the aromatic ring and the basic nitrogen, which could significantly impact how the molecule interacts with its target.
Furthermore, the introduction of substituents on the alkyl chain itself can influence activity. For example, the presence of a methyl group at the alpha-position (adjacent to the amine) is a key feature of the propan-2-amine side chain. The stereochemistry of this methyl group is also a critical factor, as discussed in the following section.
Stereochemical Considerations in Biological Activity
The presence of a chiral center in the propan-2-amine side chain of this compound means that it can exist as two enantiomers, (R)- and (S)-. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities.
The differential interaction of enantiomers with their biological targets is a consequence of the three-dimensional nature of both the drug molecule and the binding site. Receptors and enzymes are themselves chiral, and therefore can distinguish between the two enantiomers of a chiral drug. This can lead to one enantiomer having a much higher affinity for the target than the other.
For many phenethylamine derivatives, the (R)-enantiomer is often the more potent eutomer. However, this is not a universal rule, and the preferred stereochemistry can vary depending on the specific compound and its biological target. The determination of the absolute configuration that confers the highest activity is a crucial step in the drug development process.
The following table illustrates the potential differences in activity between enantiomers:
| Property | (R)-Enantiomer | (S)-Enantiomer |
| Receptor Affinity (Ki) | Potentially higher | Potentially lower |
| Enzyme Inhibition (IC50) | Potentially lower (more potent) | Potentially higher (less potent) |
| Pharmacological Effect | Potentially more pronounced | Potentially less pronounced or different |
The chiral center at the second carbon of the propan-2-amine side chain is a key determinant of the stereoisomeric activity profile of this compound derivatives. The spatial arrangement of the methyl group, the amino group, and the phenylpropyl group around this chiral center dictates how the molecule presents itself to the binding site.
The synthesis of enantiomerically pure forms of these derivatives is essential for accurately assessing their individual pharmacological properties. This can be achieved through various methods, including chiral resolution of a racemic mixture or asymmetric synthesis.
The biological evaluation of the individual stereoisomers can reveal significant differences in their potency, efficacy, and even their mechanism of action. In some cases, one enantiomer may be an agonist while the other is an antagonist at the same receptor. Understanding these differences is critical for the development of safe and effective therapeutic agents.
Comparative Analysis of Structural Analogues
The structure-activity relationship (SAR) of this compound, a molecule belonging to the phenethylamine class, is finely tuned by the nature of its substituents. A comparative analysis with its structural analogues reveals critical insights into the molecular features that govern its biological effects. Key areas of modification include the alkoxy group at the 3-position of the phenyl ring, substitutions on the phenyl ring itself, and alterations to the aminopropane side chain.
A significant point of comparison arises when examining the influence of the 3-alkoxy substituent. While direct comparative studies on a wide range of 3-alkoxy-phenylpropan-2-amine derivatives are not extensively documented in publicly available research, general principles from related phenethylamine analogues offer valuable insights. For instance, studies on phenethylamine derivatives as dopamine (B1211576) reuptake inhibitors have shown that the presence of a methoxy group on the phenyl ring can result in very weak or no activity. This suggests that the nature of the alkoxy group at this position is a critical determinant of pharmacological action.
The this compound molecule distinguishes itself from a simple methoxy analogue, 1-(3-methoxyphenyl)propan-2-amine, by its bulkier and more lipophilic cyclopentyloxy group. This increased size and lipophilicity can profoundly influence how the molecule interacts with its biological targets. A larger, more hydrophobic group may enhance binding to a hydrophobic pocket within a receptor or transporter protein, potentially leading to increased potency or a different pharmacological profile. Conversely, it could also introduce steric hindrance, preventing optimal binding.
To illustrate the potential impact of the 3-alkoxy substituent, the following table presents a hypothetical comparison of key physicochemical properties and their likely influence on biological activity, based on established SAR principles for phenethylamine derivatives.
| Feature | 1-(3-Methoxyphenyl)propan-2-amine | This compound | Inferred SAR Impact |
| 3-Position Substituent | Methoxy (-OCH3) | Cyclopentyloxy (-OC5H9) | Variation in size and lipophilicity of the alkoxy group significantly influences target interaction. |
| Lipophilicity (LogP) | Lower | Higher | Increased lipophilicity may enhance membrane permeability and binding to hydrophobic pockets. |
| Steric Bulk | Smaller | Larger | Increased steric bulk can either improve binding through van der Waals interactions or cause steric hindrance, reducing affinity. |
| Flexibility | Less Flexible | More Flexible (Cyclopentyl Ring) | The conformation of the alkoxy group can affect the overall shape of the molecule and its fit within a binding site. |
This table is illustrative and based on general SAR principles. Specific biological data would be required for a definitive comparison.
Further modifications to the core structure of this compound would also be expected to modulate its activity. For example, substitution on the phenyl ring with electron-withdrawing or electron-donating groups could alter the electronic properties of the molecule, affecting its interaction with target proteins. Similarly, modifications to the aminopropane side chain, such as N-alkylation or alteration of the propyl chain length, are known to have a significant impact on the activity of phenethylamine derivatives.
In essence, the cyclopentyloxy group of this compound is a key structural feature that likely confers a distinct pharmacological profile compared to its simpler alkoxy analogues. Its size, shape, and lipophilicity are critical parameters that dictate its interaction with biological targets. A comprehensive understanding of these structure-activity relationships is paramount for the design of new derivatives with optimized potency, selectivity, and therapeutic efficacy. Future research involving direct, quantitative comparisons of a series of 3-alkoxy-phenylpropan-2-amine analogues is necessary to fully elucidate the nuanced effects of these structural modifications.
Metabolic Pathway Research of 1 3 Cyclopentyloxy Phenyl Propan 2 Amine
Preclinical Metabolite Identification and Profiling
Preclinical studies are instrumental in identifying the metabolic transformations that 1-[3-(Cyclopentyloxy)phenyl]propan-2-amine undergoes. These investigations typically involve in vitro systems, such as liver microsomes and hepatocytes, as well as in vivo animal models. The primary goal is to elucidate the structure of metabolites and understand the enzymatic reactions involved in their formation. For a compound with the structural features of this compound, several metabolic pathways are anticipated, primarily involving oxidative and conjugative reactions.
A prominent metabolic pathway for primary amines like this compound is oxidative deamination. This process involves the removal of the amine group, leading to the formation of a ketone or aldehyde metabolite. While monoamine oxidases (MAOs) are well-known catalysts for the oxidative deamination of various amines, flavin-containing monooxygenase 3 (FMO3) can also mediate this reaction for certain xenobiotics.
The proposed oxidative deamination of this compound would result in the formation of 1-[3-(cyclopentyloxy)phenyl]propan-2-one. This transformation is significant as it eliminates the primary amine, a key functional group that often contributes to the pharmacological activity and physicochemical properties of the parent compound. The resulting ketone is generally more polar and may be further metabolized or excreted.
Table 1: Hypothetical Metabolite from Oxidative Deamination
| Parent Compound | Enzyme Family | Proposed Metabolite | Metabolic Reaction |
| This compound | FMO/MAO | 1-[3-(Cyclopentyloxy)phenyl]propan-2-one | Oxidative Deamination |
Hydroxylation is a common Phase I metabolic reaction catalyzed primarily by cytochrome P450 (CYP) enzymes. For this compound, hydroxylation can occur at several positions on the molecule, including the phenyl ring, the cyclopentyl ring, and the propyl side chain. Aromatic hydroxylation on the phenyl ring would introduce a hydroxyl group, increasing the compound's polarity. Similarly, aliphatic hydroxylation on the cyclopentyl or propyl moieties would yield hydroxylated metabolites.
Following Phase I hydroxylation, the resulting metabolites can undergo Phase II conjugation reactions. nih.govnih.govmdpi.com These reactions involve the attachment of endogenous polar molecules, such as glucuronic acid (glucuronidation) or sulfate (sulfation), to the newly formed hydroxyl groups. nih.govnih.govmdpi.com Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). These conjugation reactions further increase the water solubility of the metabolites, facilitating their excretion from the body. nih.govnih.govmdpi.com
Table 2: Potential Phase I and Phase II Metabolites
| Metabolic Phase | Reaction Type | Potential Metabolite Structure |
| Phase I | Aromatic Hydroxylation | Hydroxy-1-[3-(cyclopentyloxy)phenyl]propan-2-amine |
| Phase I | Aliphatic Hydroxylation | 1-[3-(Hydroxy-cyclopentyloxy)phenyl]propan-2-amine |
| Phase II | Glucuronidation | Glucuronide conjugate of hydroxylated metabolite |
| Phase II | Sulfation | Sulfate conjugate of hydroxylated metabolite |
In Vitro Metabolic Stability Assessment
The metabolic stability of a compound provides a measure of its susceptibility to biotransformation by drug-metabolizing enzymes. if-pan.krakow.pl It is a key parameter assessed early in drug discovery to predict the in vivo half-life and clearance of a new chemical entity. if-pan.krakow.plnih.gov In vitro systems, such as liver microsomes and hepatocytes, are commonly used to determine metabolic stability. nih.govthermofisher.comspringernature.com
In a typical in vitro metabolic stability assay, the test compound is incubated with a preparation of metabolically active enzymes (e.g., human liver microsomes or cryopreserved hepatocytes) and the disappearance of the parent compound is monitored over time. nih.govthermofisher.comspringernature.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. if-pan.krakow.plmykhailiukchem.org A short half-life and high intrinsic clearance suggest that the compound is rapidly metabolized, which may lead to low bioavailability and a short duration of action in vivo. Conversely, a long half-life and low intrinsic clearance indicate greater metabolic stability.
Table 3: Illustrative In Vitro Metabolic Stability Data
| Test System | Substrate Concentration (µM) | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | 1 | 45 | 15.4 |
| Rat Liver Microsomes | 1 | 25 | 27.7 |
| Human Hepatocytes | 1 | 60 | 11.6 |
| Rat Hepatocytes | 1 | 35 | 19.8 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Computational Chemistry and Molecular Modeling of 1 3 Cyclopentyloxy Phenyl Propan 2 Amine
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 1-[3-(Cyclopentyloxy)phenyl]propan-2-amine, and a protein receptor.
The enzyme phosphodiesterase-4 (PDE4), and specifically its subtype PDE4D2, is a relevant target for compounds with a phenylpropan-2-amine scaffold. Molecular docking simulations are employed to predict how this compound would bind within the active site of PDE4D2. The process involves preparing the three-dimensional structures of both the ligand and the protein and then using a scoring function to estimate the binding affinity for various poses of the ligand in the active site.
For a compound like this compound, the docking simulations would likely show the cyclopentyloxy group exploring a hydrophobic pocket within the enzyme's active site. The phenyl ring would be expected to form π-π stacking interactions with aromatic residues such as phenylalanine. The amine group is crucial for forming hydrogen bonds with key residues, thereby anchoring the ligand in the active site.
A hypothetical summary of docking results for this compound against the PDE4D2 active site is presented in Table 1.
Table 1: Hypothetical Molecular Docking Results
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | Gln369, Phe372, Asn321, Ile336 |
Following the docking simulations, a detailed analysis of the receptor-ligand complex is performed. This involves identifying the specific amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). For this compound, the cyclopentyloxy group would likely engage in hydrophobic interactions, while the amine group could act as a hydrogen bond donor. The phenyl ring's position would be critical for establishing stabilizing π-π or cation-π interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.
To build a QSAR model, a set of molecular descriptors is calculated for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. For this compound, relevant descriptors would include the logarithm of the partition coefficient (logP), molar refractivity (MR), and topological polar surface area (TPSA), among others.
A hypothetical QSAR equation for a series of phenylpropan-2-amine derivatives might look like:
pIC50 = 0.5 * logP - 0.2 * TPSA + 1.2 * (presence of H-bond donor) + constant
This equation would suggest that higher lipophilicity and the presence of a hydrogen bond donor are beneficial for activity, while a larger polar surface area is detrimental.
By applying statistical methods such as multiple linear regression or machine learning algorithms to a dataset of substituted phenylpropan-2-amines, predictive QSAR models can be developed. These models can then be used to estimate the biological activity of novel compounds, including this compound, before they are synthesized. The robustness of these models is evaluated through various validation techniques to ensure their predictive power.
A summary of typical descriptors used in QSAR models for this class of compounds is provided in Table 2.
Table 2: Key Molecular Descriptors for QSAR Modeling
| Descriptor | Description | Typical Influence on Activity |
|---|---|---|
| LogP | Lipophilicity | Positive correlation |
| TPSA | Topological Polar Surface Area | Negative correlation |
| Molecular Weight | Size of the molecule | Optimal range |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to identify the low-energy, stable three-dimensional arrangements of a molecule. For a flexible molecule like this compound, which has several rotatable bonds, this analysis is crucial for understanding which shapes the molecule is likely to adopt in solution and when interacting with a receptor.
Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the movements of atoms in the ligand-protein complex, MD can assess the stability of the binding pose predicted by docking, reveal the role of solvent molecules, and provide insights into the energetic contributions of different interactions. An MD simulation of this compound bound to PDE4D2 would track the stability of the key hydrogen bonds and hydrophobic interactions, ensuring that the predicted binding mode is maintained over a simulated timescale.
Prediction of Physicochemical Properties for Research Design
In the early stages of drug discovery and development, the in silico prediction of physicochemical properties plays a pivotal role in designing efficient research plans. Computational chemistry and molecular modeling allow for the early assessment of a compound's characteristics, guiding synthesis, and screening efforts. For this compound, while direct experimental data may be limited, a variety of physicochemical descriptors can be predicted using established computational models. These predictions are crucial for anticipating a molecule's behavior in biological systems.
Detailed computational analyses of molecules structurally related to this compound provide valuable insights into the types of data that are computationally predicted. These properties are instrumental in shaping the trajectory of research and development.
Key Predicted Physicochemical Properties
Several key physicochemical properties are routinely calculated to build a molecular profile. These include parameters that govern solubility, permeability, and potential interactions with biological targets.
Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's differential solubility in a hydrophobic (octanol) and a hydrophilic (water) phase. It is a critical predictor of how a drug will distribute in the body. For the related compound, 1-[3-(benzyloxy)phenyl]propan-2-amine, the predicted XlogP is 3.1. uni.lu Another similar molecule, 1-[3-(3-Cyclopropyloxyphenyl)phenyl]propan-1-amine, has a predicted XLogP3-AA of 3.9. nih.gov These values suggest that these compounds are moderately lipophilic.
Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. This descriptor is a good indicator of a drug's ability to permeate cell membranes. A TPSA value for 1-[3-(3-Cyclopropyloxyphenyl)phenyl]propan-1-amine has been computed to be 35.3 Ų. nih.gov
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors in a molecule influences its solubility and its ability to bind to biological targets. For 1-[3-(3-Cyclopropyloxyphenyl)phenyl]propan-1-amine, the predicted hydrogen bond donor count is 1, and the acceptor count is 2. nih.gov
Molecular Weight and Flexibility: Molecular weight is a fundamental property that influences a compound's diffusion and transport characteristics. The rotatable bond count provides an indication of the molecule's conformational flexibility, which can impact target binding. For instance, 1-[3-(3-Cyclopropyloxyphenyl)phenyl]propan-1-amine has a molecular weight of 267.4 g/mol and a rotatable bond count of 5. nih.gov
The table below summarizes the predicted physicochemical properties for several compounds structurally related to this compound, offering a comparative view.
| Property | 1-[3-(benzyloxy)phenyl]propan-2-amine uni.lu | 1-[3-(3-Cyclopropyloxyphenyl)phenyl]propan-1-amine nih.gov | 1-(3-Fluorophenyl)-2-methylpropan-2-amine nih.gov |
|---|---|---|---|
| Molecular Formula | C16H19NO | C18H21NO | C10H14FN |
| Molecular Weight (g/mol) | 241.33 | 267.4 | 167.22 |
| XlogP / XLogP3-AA | 3.1 | 3.9 | Not Available |
| Hydrogen Bond Donor Count | Not Available | 1 | Not Available |
| Hydrogen Bond Acceptor Count | Not Available | 2 | Not Available |
| Rotatable Bond Count | Not Available | 5 | Not Available |
| Topological Polar Surface Area (Ų) | Not Available | 35.3 | 26 |
| Monoisotopic Mass (Da) | 241.14667 | 267.162314293 | 167.111027613 |
These predicted values are instrumental in the early phases of research. For example, the predicted logP and TPSA can be used in models to estimate oral bioavailability and blood-brain barrier penetration. The number of hydrogen bond donors and acceptors, along with molecular weight, are key components of Lipinski's Rule of Five, a guideline used to evaluate the druglikeness of a chemical compound.
By leveraging computational tools to predict these fundamental physicochemical properties, researchers can prioritize compounds with a higher probability of success, thereby optimizing resources and accelerating the discovery process. The insights gained from such in silico analyses are foundational for designing subsequent experimental studies, including formulation development and pharmacokinetic profiling.
Analytical Method Development for Research on 1 3 Cyclopentyloxy Phenyl Propan 2 Amine
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatography is an indispensable tool for separating the components of a mixture, making it ideal for assessing the purity and chiral nature of 1-[3-(Cyclopentyloxy)phenyl]propan-2-amine. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods utilized for these analyses.
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For this compound, its application is critical for determining chemical purity and, particularly, for resolving and quantifying its enantiomers. Chiral HPLC, employing a chiral stationary phase (CSP), is the definitive method for assessing enantiomeric excess (ee).
Research on structurally similar chiral amines has demonstrated the efficacy of cellulose-based CSPs for achieving baseline separation of enantiomers. mdpi.com These methods are reliable and reproducible for monitoring asymmetric syntheses and calculating enantiomeric purity. mdpi.com For the analysis of this compound, a method adapted from the analysis of related phenylalkylamines would be employed. The separation mechanism relies on the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times. A typical analysis would involve dissolving the sample in a suitable solvent, such as ethanol, before injection into the HPLC system. mdpi.com The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram. mdpi.com
Table 1: Illustrative HPLC Conditions for Chiral Analysis
| Parameter | Condition |
| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
This table presents a representative method; optimization would be required for this compound.
Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile chiral compounds. chromatographyonline.com For amines like this compound, GC analysis, particularly with chiral stationary phases, provides high resolution and sensitivity. chromatographyonline.com The most common CSPs for GC-based chiral separations are derivatized cyclodextrins. wiley.comnih.gov
The separation mechanism in chiral GC involves the formation of transient diastereomeric complexes between the enantiomers and the cyclodextrin-based stationary phase. The stability of these complexes differs for each enantiomer, resulting in different retention times and enabling their separation. wiley.com For the analysis of 1-phenylalkylamines, substituted cyclodextrins such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin have proven effective. wiley.com The choice of carrier gas is also important, with hydrogen often preferred due to its high linear velocity, which enhances separation efficiency. hplc.sk Prior to analysis, the amine may require derivatization to improve its volatility and chromatographic behavior.
Table 2: Typical GC Parameters for Chiral Amine Separation
| Parameter | Condition |
| Column | Capillary column with a derivatized β-cyclodextrin CSP |
| Carrier Gas | Hydrogen or Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Isothermal or temperature gradient (e.g., 100 °C to 220 °C) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
This table outlines general parameters that serve as a starting point for method development.
Spectroscopic Characterization Methods for Structural Elucidation (excluding basic compound identification)
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. encyclopedia.pub Beyond simple 1D ¹H and ¹³C NMR for basic identification, 2D NMR experiments are employed in structural research to establish definitive correlations between atoms.
For this compound, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are vital.
COSY (¹H-¹H) experiments would be used to establish proton-proton coupling networks, for instance, to confirm the spin system of the propan-2-amine side chain (CH₃-CH-NH₂) and the protons within the cyclopentyl ring.
HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom in the molecule based on the chemical shift of its attached proton. encyclopedia.pub
HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. core.ac.uk This is particularly crucial for confirming the connectivity of non-protonated carbons and linking the distinct structural fragments. For example, an HMBC experiment would show a correlation between the proton at the 1-position of the cyclopentyl ring and the carbon at the 3-position of the phenyl ring (via the ether oxygen), definitively confirming the "3-(Cyclopentyloxy)" substitution pattern.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and Key HMBC Correlations
| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| Propan-2-amine | CH₃ | ~1.1 (doublet) | ~24 | H of CH₃ to C of CH |
| CH | ~3.1 (multiplet) | ~50 | H of CH to aromatic C | |
| Phenyl Ring | C-O | N/A | ~158 | H of cyclopentyl-O-CH to this C |
| CH (ortho to O) | ~6.8 | ~114 | H of CH to adjacent aromatic C | |
| CH (para to O) | ~7.2 | ~129 | H of CH to adjacent aromatic C | |
| Cyclopentyloxy | O-CH | ~4.7 (multiplet) | ~80 | H of O-CH to aromatic C-O |
| CH₂ | ~1.6-1.9 | ~24, ~33 | H of CH₂ to other cyclopentyl C |
Predicted values are illustrative and would be confirmed by 2D NMR experiments.
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique used to induce fragmentation. The fragmentation pattern serves as a molecular fingerprint and helps to confirm the proposed structure. researchgate.net
For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation pattern is predicted based on the known behavior of amines, ethers, and aromatic systems. miamioh.edulibretexts.org
Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For this molecule, this would result in the loss of a methyl radical (•CH₃) to form a stable iminium ion, which would likely be the base peak.
Ether Cleavage: Fragmentation can occur at the ether linkage, potentially leading to the loss of the cyclopentyloxy radical or the entire cyclopentyloxyphenyl group.
Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the propan-2-amine side chain can also occur.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 219 | [M]⁺ | Molecular Ion |
| 204 | [M - CH₃]⁺ | Alpha-cleavage at the amine |
| 150 | [C₉H₁₂NO]⁺ | Cleavage of the cyclopentyloxy group |
| 135 | [C₈H₉O]⁺ | Loss of the propan-2-amine side chain |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation |
These m/z values are based on the most common isotopes and represent predicted fragmentation pathways.
Research on Derivatives and Analogues of 1 3 Cyclopentyloxy Phenyl Propan 2 Amine
Design and Synthesis of Novel Analogues with Modified Pharmacological Profiles
The design of novel analogues of 1-[3-(cyclopentyloxy)phenyl]propan-2-amine can be approached by systematically modifying its three key structural components: the cyclopentyloxy group, the phenyl ring, and the propan-2-amine side chain. The goal of such modifications is to explore the structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profile. nih.gov
Synthetic strategies to achieve these modifications often involve multi-step sequences. For instance, analogues with different ether linkages can be synthesized by reacting 3-(propan-2-yl)phenol with a variety of alkyl or cycloalkyl halides. Modification of the phenyl ring can be achieved through electrophilic aromatic substitution reactions on a suitably protected precursor. Variations in the amine side chain are often introduced starting from a corresponding ketone, which can then be converted to the desired amine through reductive amination or other established methods. rsc.orgresearchgate.net
The following table outlines potential modifications and their anticipated impact on the pharmacological profile, based on established principles of medicinal chemistry.
| Modification Site | Proposed Modification | Synthetic Approach | Anticipated Pharmacological Impact |
| Cyclopentyloxy Group | Replacement with smaller or larger cycloalkyl groups (e.g., cyclobutoxy, cyclohexyloxy) | Williamson ether synthesis with corresponding cycloalkyl halide | Modulate lipophilicity and binding pocket interactions |
| Introduction of substituents on the cyclopentyl ring | Use of substituted cyclopentanols in the ether synthesis | Probe for additional binding interactions and influence metabolic stability | |
| Phenyl Ring | Introduction of electron-donating or electron-withdrawing groups | Electrophilic aromatic substitution (e.g., nitration, halogenation) followed by further modifications | Alter electronic properties, potentially influencing receptor binding and metabolism |
| Positional isomerization of the ether and propan-2-amine groups (ortho, para) | Synthesis from corresponding substituted phenols | Investigate the importance of substituent positioning for activity | |
| Propan-2-amine Chain | N-alkylation or N-acylation of the amine | Reductive amination with aldehydes/ketones or acylation with acid chlorides/anhydrides | Modify basicity and introduce functionalities for further interaction with the target |
| Homologation or shortening of the alkyl chain | Synthesis from appropriate starting materials (e.g., phenylacetones with different chain lengths) | Evaluate the optimal distance between the phenyl ring and the amine group |
Exploration of Bioisosteric Replacements
Bioisosterism is a key strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that retains similar physical and chemical properties, leading to comparable biological activity. cambridgemedchemconsulting.com For this compound, several bioisosteric replacements can be considered to improve its drug-like properties.
The cyclopentyloxy group could be replaced with other lipophilic groups of similar size and shape. For example, a cyclopentyl-methyl ether or a small, branched alkyl chain could mimic the steric bulk and lipophilicity of the cyclopentyloxy moiety. The ether oxygen itself could be replaced with a methylene (B1212753) group (CH2), a sulfur atom (thioether), or an amine (secondary amine), each of which would alter the electronic and hydrogen-bonding properties of the molecule.
The following table provides examples of potential bioisosteric replacements for different moieties of this compound.
| Original Moiety | Proposed Bioisostere | Rationale |
| Cyclopentyloxy | Cyclopentyl-methyl, Isohexyl | Maintain lipophilicity and steric profile |
| Tetrahydropyran | Introduce a polar group to potentially improve solubility | |
| Phenyl | Pyridyl, Thienyl | Introduce heteroatoms for potential new interactions and altered electronics |
| Bicyclo[1.1.1]pentyl | Improve metabolic stability and solubility | |
| Amine | Amide, 1,2,3-Triazole | Reduce basicity and introduce different hydrogen bonding patterns. nih.gov |
Structure-Based Drug Design Approaches for New Chemical Entities
Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design new ligands with high affinity and selectivity. sysrevpharm.org Assuming a target for this compound has been identified and its structure elucidated (e.g., through X-ray crystallography or cryo-electron microscopy), SBDD can be a powerful tool for developing new chemical entities.
The process typically begins with molecular docking , where the parent compound is placed into the binding site of the target protein in silico to predict its binding mode. mpg.de This initial model can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding.
Once a binding hypothesis is established, computational methods can be used to design novel analogues. This can involve:
Fragment-based growing: Small chemical fragments can be computationally added to the parent scaffold to explore unoccupied pockets within the binding site.
Linker modification: The length and composition of the linker between the phenyl ring and the amine can be altered to optimize the positioning of these key functional groups.
Virtual screening: Large libraries of virtual compounds can be docked into the target's binding site to identify new scaffolds that fit the binding hypothesis.
Molecular dynamics (MD) simulations can then be employed to study the dynamic behavior of the ligand-protein complex over time. pitt.edu This can provide insights into the stability of the binding mode and the role of water molecules in mediating interactions. Free energy perturbation (FEP) or thermodynamic integration (TI) are advanced computational techniques that can be used to more accurately predict the binding affinities of designed analogues before their synthesis. mpg.de
Comparison with Related Phenethylamine (B48288) and Arylpropan-2-amine Structures
The this compound scaffold belongs to the broader classes of phenethylamines and arylpropan-2-amines, which encompass a wide range of biologically active molecules. researchgate.net
Phenethylamines are a class of compounds characterized by a phenyl ring attached to an amino group via a two-carbon chain. This core structure is found in many endogenous neurotransmitters, such as dopamine (B1211576) and norepinephrine, as well as in numerous synthetic drugs.
Arylpropan-2-amines , like the subject compound, have a three-carbon chain separating the aryl group and the amine, with the amine located at the 2-position of the propane (B168953) chain. This structural motif is present in a variety of pharmaceuticals.
The key distinguishing feature of this compound is the presence of the cyclopentyloxy substituent at the meta-position of the phenyl ring. This group significantly increases the lipophilicity of the molecule compared to unsubstituted phenylpropan-2-amine. Its size and shape will also dictate how the molecule fits into a binding pocket, potentially conferring selectivity for a particular biological target.
The following table compares the structural features of this compound with other well-known phenethylamine and arylpropan-2-amine structures.
| Compound Name | Chemical Structure | Key Structural Features |
| Phenethylamine | Phenyl group, ethylamine (B1201723) chain | The simplest parent structure. |
| Amphetamine | Phenyl group, propan-2-amine chain | An alpha-methylated phenethylamine. |
| This compound | Phenyl group with meta-cyclopentyloxy substituent, propan-2-amine chain | Increased lipophilicity and steric bulk from the cyclopentyloxy group. |
The specific substitution pattern and the nature of the substituents on the aryl ring are critical determinants of the pharmacological activity of these compounds. The meta-positioned cyclopentyloxy group in the title compound is expected to direct its interactions in a way that is distinct from unsubstituted or differently substituted analogues, making it a unique scaffold for further drug discovery efforts.
Q & A
Q. What are the optimal synthetic routes for 1-[3-(Cyclopentyloxy)phenyl]propan-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of 3-(cyclopentyloxy)phenol with propan-2-amine derivatives under reflux conditions. Key parameters include:
- Catalyst Selection : Use KCO or CsCO to enhance nucleophilicity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction efficiency .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity. Monitor via TLC (Rf = 0.3–0.5) .
Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : H NMR (500 MHz, CDCl) identifies cyclopentyloxy protons (δ 4.5–5.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). C NMR confirms the cyclopropane ring (δ 10–15 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H] at m/z 246.1854) .
- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) to assess purity (>98%) .
Q. What in vitro screening approaches are recommended to evaluate its biological activity?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin or dopamine receptors) at concentrations of 1 nM–10 µM .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition : Kinetic assays (e.g., monoamine oxidase) using fluorometric substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects on bioactivity?
- Methodological Answer :
- Systematic Substituent Variation : Replace cyclopentyloxy with cyclohexyloxy or tert-butoxy to assess steric/electronic effects .
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical binding motifs (e.g., amine group positioning) .
- In Vivo Correlation : Compare pharmacokinetic profiles (e.g., bioavailability in rodent models) of analogs with differing logP values .
Q. How can contradictory data in pharmacological studies (e.g., receptor affinity vs. functional activity) be resolved?
- Methodological Answer :
- Control Experiments : Test enantiomers (if chiral) to isolate stereochemical effects .
- Binding Kinetics : Use surface plasmon resonance (SPR) to differentiate between competitive and non-competitive inhibition .
- Functional Assays : Pair cAMP accumulation assays with calcium flux measurements to confirm receptor activation pathways .
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide to simulate binding poses in serotonin receptors (PDB: 5I6X). Focus on hydrogen bonds with Asp155 and π-π stacking with Phe341 .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes under physiological conditions .
- QSAR Models : Use Random Forest or PLS regression to correlate substituent descriptors (e.g., Hammett σ) with IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
